![molecular formula C14H16N4O B090957 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one CAS No. 1029-52-3](/img/structure/B90957.png)

2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one is a derivative of the pyrido[4,3-d]pyrimidin-4(1H)-one family, which is a class of heterocyclic compounds. These compounds have been the subject of various synthetic methods and have potential applications in medicinal chemistry due to their biological activities.

Synthesis Analysis

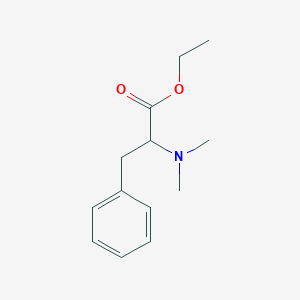

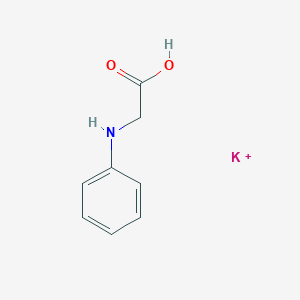

The synthesis of related compounds involves several steps, including the aza-Wittig reaction, which is used to form carbodiimides, followed by reactions with various amines. For example, the synthesis of 2-Alkylamino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-ones involves the reaction of imino-phosphorane with aromatic isocyanate to give carbodiimide, which is then reacted with aliphatic primary amines in the presence of EtO(superscript -)Na(superscript +) . Another synthetic approach involves the condensation of 1-benzyl-4-ethoxycarbonyl-3-oxopiperidine with pyrrolidine-1-carboxamidine, followed by treatment with trifluoromethanesulfonyl anhydride, aqueous ammonia, and hydrogen in the presence of palladium on carbon to yield 4-amino-2-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine .

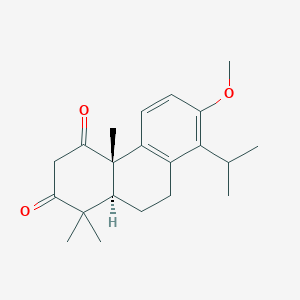

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by analytical and spectral data. For instance, 4-Amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one crystallizes in two polymorphic forms, with different hydrogen bonding patterns forming distinct molecular chains and sheets . These structural analyses are crucial for understanding the properties and potential interactions of the compounds.

Chemical Reactions Analysis

The compounds in this family can undergo various chemical reactions, including benzylation and nitrosation. The benzylation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one leads to the formation of benzylated derivatives, while nitrosation results in nitrosopyrimidines . These reactions can be used to modify the chemical structure and potentially alter the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of different functional groups and the ability to form polymorphs can affect properties such as solubility, melting point, and reactivity. The characterization of these properties is essential for the development of these compounds as potential pharmaceuticals.

Aplicaciones Científicas De Investigación

Synthetic Routes and Characterization

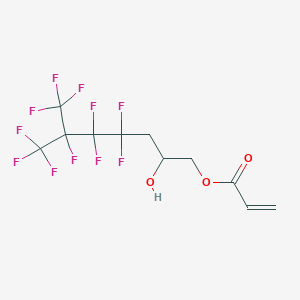

The synthetic routes to derivatives of 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one have been extensively explored due to their potential in various scientific research fields. For instance, a study by Chen and Liu (2019) outlined the synthesis and characterization of heterocyclic tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinone derivatives through a sequential aza-Wittig/base catalyzed cyclization process. These compounds were characterized by analytical and spectroscopic techniques, providing insights into their molecular geometry and conformation (Chen & Liu, 2019).

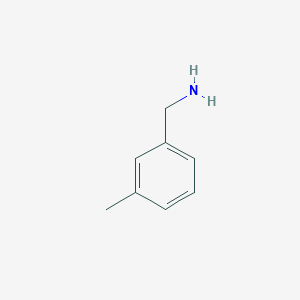

Antithrombotic and Antimicrobial Applications

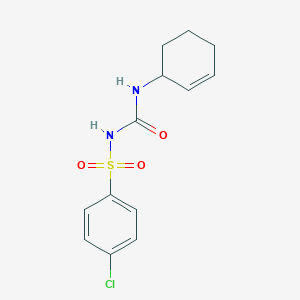

Further research into these compounds has revealed their potential in medical applications. Furrer, Wágner, and Fehlhaber (1994) synthesized antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones with favorable cerebral and peripheral effects from similar structures. This study highlights the therapeutic potential of these compounds in treating thrombosis (Furrer, Wágner, & Fehlhaber, 1994).

Kuznetsov and Chapyshev (2007) developed 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine, further expanding the chemical versatility and potential biological applications of this scaffold. These derivatives were synthesized via condensation and subsequent reductive amination, indicating their use in synthesizing diverse biologically active molecules (Kuznetsov & Chapyshev, 2007).

Catalysis and Chemical Interactions

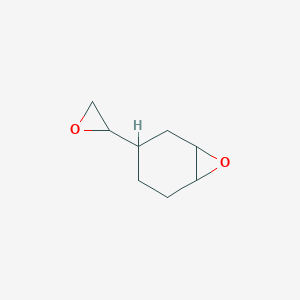

Research by Dai et al. (2011) on the efficient synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones via a sequential aza-Wittig reaction/base catalyzed cyclization demonstrates the compound's role in facilitating complex chemical reactions, pointing to its utility in synthetic chemistry (Dai et al., 2011).

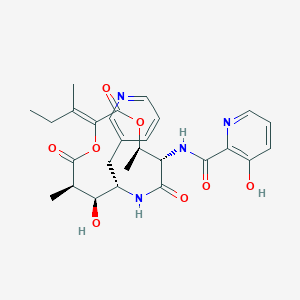

Antifolate and Antitumor Activity

Elslager et al. (1972) investigated the antimalarial, antibacterial, and antimetabolite effects of 2,4‐Diamino‐6‐(benzyl and pyridylmethyl)‐5,6,7,8‐tetrahydropyrido[4,3‐d] pyrimidines, showcasing the broad-spectrum biological activity of derivatives of the parent compound. This study not only underscores the antimicrobial potential of these compounds but also their use in understanding the biochemical pathways involved in folate metabolism and its inhibition (Elslager et al., 1972).

Safety And Hazards

Propiedades

IUPAC Name |

2-amino-6-benzyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c15-14-16-12-6-7-18(9-11(12)13(19)17-14)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,15,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTVQQOAWCNPMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C(NC2=O)N)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403107 |

Source

|

| Record name | 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |

CAS RN |

1029-52-3 |

Source

|

| Record name | 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one](/img/structure/B90878.png)

![Pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B90889.png)